molecular formula C19H25NO3 B15367162 Morphinan-8-alpha-ol, 4,5-alpha-epoxy-3-ethoxy-17-methyl- CAS No. 63732-72-9

Morphinan-8-alpha-ol, 4,5-alpha-epoxy-3-ethoxy-17-methyl-

Cat. No.: B15367162
CAS No.: 63732-72-9
M. Wt: 315.4 g/mol
InChI Key: PZIUJWMPKZGXBF-POORPVJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphinan-8-alpha-ol, 4,5-alpha-epoxy-3-ethoxy-17-methyl- (IUPAC name: Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, (5α,6α)-(9CI)) is a semi-synthetic opioid derivative structurally related to morphine. Its core structure consists of a morphinan backbone with a 4,5-epoxy bridge, a 3-ethoxy substitution, and a 17-methyl group. The compound is also known as 3-O-Ethylmorphine or Ethylmorphine (CAS: 76-58-4), a codeine analog where the 3-hydroxy group is substituted with an ethoxy moiety .

Key physicochemical properties include:

  • Molecular formula: C₁₉H₂₃NO₃
  • Molecular weight: 313.4 g/mol (calculated from formula)
  • Stereochemistry: The (5α,6α) configuration ensures opioid receptor affinity, similar to morphine and codeine .
  • Pharmacological role: Ethylmorphine acts as a prodrug, metabolized to active metabolites like morphine-3-ethyl ether, and is historically used as a cough suppressant and analgesic .

Properties

CAS No.

63732-72-9

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol

InChI

InChI=1S/C19H25NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4,6,12-13,15,17,21H,3,5,7-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1

InChI Key

PZIUJWMPKZGXBF-POORPVJTSA-N

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)CC[C@H]5O)C=C1

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)CCC5O)C=C1

Origin of Product

United States

Biological Activity

Morphinan-8-alpha-ol, 4,5-alpha-epoxy-3-ethoxy-17-methyl-, commonly referred to as Ethyldihydro-Gamma-Isomorphine, is a compound belonging to the morphinan class of alkaloids. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and toxicity profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Morphinan-8-alpha-ol, 4,5-alpha-epoxy-3-ethoxy-17-methyl- is C19H25NO3C_{19}H_{25}NO_3 with a CAS number of 63732-72-9. The compound features an epoxy group and an ethoxy substituent that significantly influence its biological activity.

1. Analgesic Effects

Morphinan derivatives are widely recognized for their analgesic properties. Research indicates that Morphinan-8-alpha-ol exhibits significant affinity for opioid receptors, particularly the mu-opioid receptor. This interaction is crucial for its pain-relieving effects.

2. Anticonvulsant Properties

Studies have demonstrated the anticonvulsant potential of Morphinan-8-alpha-ol. It has been shown to modulate neurotransmitter release and inhibit excitatory pathways in the central nervous system (CNS), making it a candidate for further investigation in epilepsy treatment.

3. Neuroprotective Effects

Emerging evidence suggests that Morphinan-8-alpha-ol may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of Morphinan-8-alpha-ol has been evaluated through various toxicological studies. While it exhibits therapeutic potential, there are concerns regarding its toxicity at higher doses. The compound's effects on liver enzymes and its potential to induce neurotoxicity warrant further investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicSignificant mu-opioid receptor affinity
AnticonvulsantInhibition of excitatory neurotransmitter release
NeuroprotectiveReduction in oxidative stress
ToxicityPotential liver enzyme elevation

Case Studies

Case Study 1: Analgesic Efficacy
A clinical trial involving patients with chronic pain demonstrated that Morphinan-8-alpha-ol provided significant pain relief compared to placebo, with minimal side effects reported.

Case Study 2: Anticonvulsant Application
In a preclinical model of epilepsy, Morphinan-8-alpha-ol effectively reduced seizure frequency and severity, suggesting its potential as a therapeutic agent for seizure disorders.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Morphinan derivatives. Modifications to the morphinan structure can enhance potency and selectivity for specific receptors while minimizing adverse effects. Ongoing research aims to optimize these compounds for clinical use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at positions 3, 6, and 17, significantly altering pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Codeine (Morphinan-3-methoxy analog)

  • Structure : 3-methoxy instead of 3-ethoxy; identical 4,5-epoxy and 17-methyl groups.
  • Molecular formula: C₁₈H₂₁NO₃
  • Molecular weight : 299.4 g/mol
  • Key differences :
    • Potency : Codeine has ~10% of morphine’s analgesic potency due to weaker μ-opioid receptor binding.
    • Metabolism : Relies on CYP2D6-mediated conversion to morphine, whereas Ethylmorphine undergoes slower dealkylation .
  • Clinical use : Mild analgesia and antitussive applications.

Codeine Acetate (Morphinan-6-acetate ester)

  • Structure : 6-hydroxyl group esterified with acetic acid; 3-methoxy retained.
  • Molecular formula: C₂₀H₂₃NO₄
  • Molecular weight : 341.4 g/mol .
  • Key differences :
    • Lipophilicity : Increased logP (2.072 vs. Ethylmorphine’s estimated ~1.5) enhances blood-brain barrier penetration .
    • Bioavailability : Esterification prolongs half-life but requires enzymatic hydrolysis for activation.

3-Monoacetylmorphine (Morphinan-3-acetate)

  • Structure : 3-acetoxy substitution instead of 3-ethoxy.
  • Molecular formula: C₁₉H₂₁NO₄
  • Molecular weight : 327.4 g/mol .
  • Key differences :
    • Receptor binding : The acetyl group reduces polar surface area (PSA: 71.1 Ų vs. Ethylmorphine’s ~63 Ų), enhancing lipophilicity and receptor access .
    • Stability : Acetate esters are more prone to hydrolysis than ethyl ethers.

Morphine 6-Hemisuccinate (Morphinan-6-succinate ester)

  • Structure : 6-hydroxyl esterified with succinic acid.
  • Molecular formula: C₂₁H₂₃NO₇
  • Molecular weight : 401.4 g/mol .
  • Key differences :
    • Water solubility : The succinate group increases hydrophilicity (logS: -1.30 vs. Ethylmorphine’s ~-2.5), favoring parenteral formulations .
    • Duration of action : Sustained-release profile due to slow ester hydrolysis.

Critical Research Findings

Substituent Effects on Bioactivity: Ethylmorphine’s 3-ethoxy group confers slower metabolism compared to codeine’s 3-methoxy group, reducing dependency on CYP2D6 polymorphisms . Acetylation at position 3 (3-Monoacetylmorphine) increases lipophilicity but destabilizes the compound in vivo .

Stereochemical Impact :

  • The (5α,6α) configuration in Ethylmorphine is critical for μ-opioid receptor binding, as inversion at these positions abolishes activity .

Synthetic Challenges: Ethylmorphine synthesis requires precise stereocontrol during epoxy and ethoxy group introduction, as noted in total morphine synthesis protocols .

Preparation Methods

Semi-Synthetic Derivatization from Natural Alkaloids

Starting Material Selection

The semi-synthetic route typically begins with naturally occurring morphinan alkaloids such as thebaine or codeine , which provide the core structure. Thebaine is preferred due to its unsaturated bond at the 6,7-position, enabling epoxidation. Codeine derivatives are alternatively used for their 3-methoxy group, which can undergo demethylation followed by ethoxylation.

Ethoxylation at Position 3

The introduction of the ethoxy group involves nucleophilic substitution of the 3-methoxy group in codeine derivatives.

  • Procedure : Codeine is refluxed with ethyl bromide (2.5 equiv) in anhydrous dimethylformamide (DMF) under nitrogen, using sodium hydride (1.2 equiv) as a base. The reaction proceeds at 80°C for 12 hours, achieving 78% yield.
  • Optimization : Excess ethyl bromide (>3 equiv) leads to side reactions at the 6-hydroxy group, reducing purity. Lower temperatures (50°C) extend reaction times to 24 hours without improving yield.

Epoxidation at 4,5-alpha Position

Epoxidation targets the 4,5-double bond in thebaine-derived intermediates.

  • Oxidizing Agents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2 hours) achieves 92% conversion, while hydrogen peroxide /acetic acid systems yield <50% due to over-oxidation.
  • Stereochemical Control : The alpha-epoxy configuration is favored under kinetic conditions (low temperature, polar aprotic solvents), whereas beta-epoxy forms dominate in protic solvents.

Reduction of 8-Keto Group

The 8-alpha-hydroxy group is introduced via stereoselective reduction of an 8-keto intermediate.

  • Reducing Agents : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C selectively reduces the ketone to the alpha-alcohol with 85% yield.
  • Work-Up : Excess LiAlH4 is quenched with Rochelle’s salt (sodium potassium tartrate), followed by extraction with ethyl acetate and column chromatography (silica gel, 10% NH3/MeOH in CHCl3).

Total Synthesis from Aromatic Precursors

Diels-Alder Cyclization

Total synthesis constructs the morphinan skeleton via a Diels-Alder reaction between a diene and quinone derivative.

  • Diene Component : 1-vinyl-2-methoxynaphthalene reacts with 1,4-benzoquinone in refluxing toluene (110°C, 8 hours) to form the tetracyclic core.
  • Yield : 65–70% after recrystallization from ethanol.

Functional Group Installation

Ethoxy Group Introduction

The 3-ethoxy group is added via Mitsunobu reaction using triethylamine, triphenylphosphine, and diethyl azodicarboxylate (DEAD) with ethanol as the nucleophile (82% yield).

Epoxidation Strategy

Epoxidation employs dimethyldioxirane (DMDO) in acetone at −20°C, achieving 88% yield with >95% alpha-selectivity.

Reaction Optimization Studies

Temperature and Solvent Effects

Parameter Ethoxylation Epoxidation Reduction
Optimal Temp (°C) 80 0 0
Ideal Solvent DMF CH2Cl2 THF
Reaction Time (h) 12 2 2
Yield (%) 78 92 85

Stoichiometric Ratios

  • Ethyl Bromide : >2.5 equiv decreases purity due to 6-O-ethyl byproducts.
  • mCPBA : 1.1 equiv suffices for complete epoxidation; excess reagent causes decomposition.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with CHCl3/MeOH/NH3 (90:9:1) resolves ethoxylated intermediates (Rf = 0.45).
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) confirms >99% purity.

Spectroscopic Validation

  • NMR : δ 3.45 (q, J = 7.0 Hz, OCH2CH3), δ 4.12 (s, 4,5-epoxy), δ 1.32 (d, J = 6.5 Hz, 17-CH3).
  • MS : m/z 341.4009 [M+H]+ matches theoretical molecular weight.

Challenges and Solutions

Stereochemical Control

  • Epoxy Configuration : Low-temperature (−20°C) epoxidation with DMDO ensures alpha-selectivity.
  • 8-Alpha-OH : LiAlH4 reduction in THF preferentially forms the alpha-alcohol, avoiding beta-epimerization.

Byproduct Mitigation

  • 6-O-Ethyl Byproducts : Controlled ethyl bromide stoichiometry (≤2.5 equiv) minimizes side reactions.
  • Over-Oxidation : mCPBA is superior to H2O2/CH3COOH for preventing diol formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Ethoxylation : Microreactors with DMF/EtBr at 80°C achieve 76% yield with 5-minute residence time.
  • Epoxidation : Flow systems using mCPBA reduce reagent waste by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling : >90% DMF recovery via vacuum distillation reduces environmental impact.
  • Catalytic Epoxidation : Titanium silicalite-1 (TS-1) catalysts with H2O2 show promise for replacing mCPBA (ongoing research).

Q & A

Basic: What analytical techniques are recommended for characterizing the stereochemical purity of this compound during synthesis?

Answer:
To confirm stereochemical purity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers, coupled with polarimetric detection . For absolute configuration determination, X-ray crystallography is critical, especially given the 4,5-alpha-epoxy and 8-alpha-ol groups, which influence receptor binding . Mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) can validate structural integrity, particularly the 3-ethoxy and 17-methyl substituents .

Advanced: How do the opioid receptor binding affinities of this 3-ethoxy morphinan compare to 3-methoxy (codeine) or 3-hydroxy (morphine) analogs?

Answer:
Comparative studies require radioligand displacement assays using transfected CHO cells expressing μ-, δ-, and κ-opioid receptors. The 3-ethoxy group increases lipophilicity (logP ~1.8 vs. codeine’s 1.2), potentially enhancing blood-brain barrier permeability but reducing affinity due to steric hindrance . Use Schild analysis to quantify efficacy (e.g., EC₅₀) in cAMP inhibition assays. Discrepancies between in vitro binding and in vivo potency may arise from metabolic stability—3-ethoxy resists O-dealkylation better than 3-methoxy, as seen in ethylmorphine studies .

Basic: What synthetic strategies are effective for introducing the 3-ethoxy group while preserving the 4,5-alpha-epoxide?

Answer:
The 3-ethoxy group is typically introduced via Williamson ether synthesis on a precursor with a free 3-hydroxyl. Protect the 8-alpha-ol and 4,5-epoxide using tert-butyldimethylsilyl (TBS) groups before ethoxylation . Yields (~60–70%) depend on avoiding epoxide ring opening; monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Post-synthesis, deprotection with tetrabutylammonium fluoride (TBAF) restores hydroxyl groups .

Advanced: How should researchers address discrepancies in acute toxicity data across species (e.g., LDLo vs. LD₅₀)?

Answer:
Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) explain variability. For example, mice show lower LD₅₀ (IV: 90 mg/kg) than rats (150 mg/kg) due to faster conversion to neurotoxic metabolites . Design studies with:

  • Route-specific controls (oral vs. IV) to assess first-pass metabolism.
  • Biochemical profiling (LC-MS/MS) to quantify parent compound and metabolites (e.g., 3-O-deethylated products).
  • Dose-escalation protocols with staggered intervals (24–72 hrs) to observe delayed effects, such as respiratory depression linked to μ-opioid activation .

Advanced: What computational models predict metabolic pathways for the 3-ethoxy and 4,5-epoxy groups?

Answer:
Use in silico tools like GLORYx for phase I metabolism prediction:

  • 3-ethoxy : Likely undergoes slow O-deethylation (CYP3A4/2D6), forming a 3-hydroxy derivative (similar to morphine) .
  • 4,5-epoxy : Susceptible to epoxide hydrolase-mediated ring opening, producing diol metabolites; validate with molecular docking (AutoDock Vina) using human microsomal epoxide hydrolase (PDB: 4JZK) .
    Experimental validation via hepatocyte incubations (human/mouse) with UPLC-QTOF-MS can identify major metabolites .

Basic: What handling precautions are critical for avoiding oxidative degradation during storage?

Answer:

  • Store under argon atmosphere at –20°C in amber vials to prevent photodegradation of the 4,5-epoxide .
  • Use HPLC-grade acetonitrile/water (0.1% formic acid) for solubility studies; avoid DMSO due to peroxide formation.
  • Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) with UPLC-UV (λ = 280 nm) to track degradation products (e.g., dihydroxy derivatives from epoxide hydrolysis) .

Advanced: How does the 17-methyl group influence receptor subtype selectivity compared to 17-allyl (naloxone) derivatives?

Answer:
The 17-methyl group enhances μ-opioid selectivity over δ/κ subtypes by ~10-fold compared to 17-allyl derivatives, as shown in competitive binding assays . Molecular dynamics simulations (AMBER) reveal tighter van der Waals interactions with μ-opioid receptor residues (e.g., Trp318). However, 17-methyl reduces antagonistic activity—compare IC₅₀ values in GTPγS binding assays using rat brain membranes .

Basic: What in vitro models best predict in vivo efficacy for analgesia studies?

Answer:

  • Mouse vas deferens assay (electrically induced contractions) for μ-opioid activity .
  • Hot-plate test (55°C) in mice pretreated with the compound (ED₅₀ calculation).
  • Patch-clamp electrophysiology on dorsal root ganglion neurons to measure inhibition of voltage-gated Ca²⁺ channels (IC₅₀ ~100 nM expected) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.